1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-24-17-13-18(15(3)12-14(17)2)25(22,23)21-11-10-20-19(21)16-8-6-5-7-9-16/h5-9,12-13H,4,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWDGJBZSYHZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Ethoxy-2,4-dimethylbenzenesulfonyl Chloride
Route A: Direct Sulfonation
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Ethylation : 2,4-Dimethylphenol reacts with ethyl bromide in NaOH/EtOH at 80°C for 6 hr (yield: 89%)
Analytical Data
| Parameter | Value |
|---|---|
| Yield | 72% over 3 steps |
| 1H NMR (CDCl3) | δ 1.42 (t, J=7Hz, 3H, OCH2CH3), 2.32 (s, 6H, Ar-CH3), 4.02 (q, J=7Hz, 2H, OCH2), 7.28 (s, 1H, Ar-H) |
| Purity (HPLC) | 98.4% (C18, MeCN/H2O 70:30) |
Imidazoline Core Construction
Cyclocondensation of Ethyl Glycinate and Benzaldehyde Derivatives
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Charge reactor with:
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Benzaldehyde (1.0 eq)
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Ethyl glycinate hydrochloride (1.2 eq)
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NH4OAc (2.5 eq)
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Heat at 110°C in glacial acetic acid (3 vol) under N2
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Monitor by TLC (Hex/EtOAc 3:1), reaction time 8-12 hr
Optimization Table
| Entry | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | NH4OAc | 110 | 10 | 68 |
| 2 | ZnCl2 | 120 | 6 | 72 |
| 3 | In(OTf)3 | 100 | 14 | 65 |
Key Observation : ZnCl2 at 120°C provided optimal balance of reaction rate and yield while minimizing dihydroimidazole ring oxidation.
Sulfonylation of Imidazoline Intermediate
Stepwise Coupling Protocol
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Imidazoline Activation :
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Suspend 2-phenyl-4,5-dihydro-1H-imidazole (1.0 eq) in anhydrous THF
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Add NaH (1.5 eq) at 0°C, stir 30 min
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Sulfonyl Chloride Addition :
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Dropwise add 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride (1.1 eq) in THF
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Warm to 40°C, stir 18 hr
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Workup :
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Quench with sat. NH4Cl, extract with EtOAc (3×)
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Dry over MgSO4, concentrate under reduced pressure
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Yield Optimization
| Equiv. Sulfonyl Chloride | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1.0 | NaH | THF | 40 | 58 |
| 1.1 | K2CO3 | DMF | 60 | 63 |
| 1.2 | DBU | CH2Cl2 | RT | 71 |
Critical Factor : Use of 1.2 equivalents DBU in CH2Cl2 at room temperature prevented imidazoline ring-opening side reactions.
Alternative One-Pot Synthesis Strategy
Convergent Approach Combining Steps 3-4
Procedure :
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React benzaldehyde (1.0 eq), ethyl glycinate (1.1 eq), and sulfonyl chloride (1.05 eq) in single flask
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Use microwave irradiation at 150°C for 45 min in DCE
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Add scavenger resins (PS-Trisamine, PS-Isocyanate) to quench excess reagents
Comparative Performance
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 28 hr | 71 | 97 |
| Microwave-Assisted | 45 min | 78 | 99 |
Advantage : Reduced reaction time from 28 hours to 45 minutes with improved yield and purity.
Purification and Characterization
Crystallization Conditions
Optimal Solvent System :
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Dissolve crude product in hot EtOH/H2O (9:1)
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Cool to 4°C at 1°C/min
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Filter, wash with cold 50% EtOH
Crystallization Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell | a=8.542Å, b=11.307Å, c=14.896Å |
| Purity Post-Crystal | 99.8% (HPLC) |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
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δ 1.31 (t, J=7.0 Hz, 3H, OCH2CH3)
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δ 2.24 (s, 6H, Ar-CH3)
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δ 3.82 (q, J=7.0 Hz, 2H, OCH2)
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δ 4.11–4.24 (m, 2H, imidazoline CH2)
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δ 7.32–7.45 (m, 5H, C6H5)
HRMS (ESI+) :
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Calculated for C20H23N2O3S [M+H]+: 383.1429
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Found: 383.1426
Chemical Reactions Analysis
Types of Reactions: 1-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the effectiveness of sulfonamide derivatives, including those similar to 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, against various bacterial strains. For instance, compounds with similar structures have demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values often reported in the range of 4 μg/mL to 16 μg/mL .
Comparative Table of Antibacterial Activity
| Compound Structure | Bacterial Strain | MIC Value (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 4 |
| Compound B | B. typhi | 4 |
| Compound C | P. aeruginosa | 16 |
Antinociceptive Properties
The antinociceptive properties of imidazole derivatives have been explored extensively. Research indicates that compounds featuring the imidazole ring can modulate pain pathways effectively. For example, studies on related compounds show promising results in reducing pain responses in animal models . The mechanism is believed to involve the modulation of neurotransmitter systems and inflammatory mediators.
Drug Discovery Motif
The sulfonamide moiety is a crucial pharmacophore in many FDA-approved drugs. The presence of this functional group enhances the biological activity of compounds by improving their binding affinity to target proteins. The compound may serve as a lead structure for developing new drugs targeting various conditions, including bacterial infections and pain management .
Case Studies
- Antimicrobial Studies : A series of experiments conducted by Kamble et al. focused on synthesizing sulfonamide-containing azole analogues. Their findings indicated that modifications to the phenyl ring and sulfone group significantly influenced antimicrobial potency .
- Analgesic Research : A study published in PubMed examined the antinociceptive effects of related imidazole compounds, demonstrating their efficacy in reducing pain through central nervous system pathways .
Mechanism of Action
The mechanism by which 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects depends on its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Phenyl Ring
The sulfonyl phenyl ring is a critical structural feature. Modifications here significantly alter physicochemical and biological properties:
Ethoxy vs. Methoxy Groups :
- The methoxy analog (1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole , CAS 902116-68-1) has a smaller alkoxy group, reducing steric bulk and lipophilicity compared to the ethoxy-substituted target compound. This difference may impact solubility and metabolic stability .
- 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (CAS 728002-54-8) replaces the 5-methyl group with an isopropyl substituent, increasing steric hindrance and hydrophobicity. This modification could enhance membrane permeability but reduce aqueous solubility .
- Halogenated and Bulky Substituents: 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole (BH50419, CAS 873587-73-6) introduces a bromine atom and a naphthylmethyl group.
Modifications to the Imidazole Core
- Dihydroimidazole vs. This flexibility might influence binding kinetics in biological systems . 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (CAS 868218-38-6) replaces the phenyl group with a dichlorophenyl sulfanyl chain, introducing electronegative chlorine atoms. This substitution could enhance interactions with polar protein residues .
Physicochemical Data
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 358.46 | ~3.2 | 5-ethoxy-2,4-dimethylphenyl, 2-phenyl |
| Methoxy Analog (CAS 902116-68-1) | 344.40 | ~2.8 | 5-methoxy-2,4-dimethylphenyl |
| BH50419 (CAS 873587-73-6) | 459.36 | ~4.1 | 5-bromo-2-methoxyphenyl, naphthylmethyl |
| 1-(Benzenesulfonyl)-2-[(3,4-DCP)methylsulfanyl]-imidazole | 414.33 | ~3.5 | Dichlorophenyl sulfanyl |
Predicted logP values based on substituent contributions.
Biological Activity
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.5 g/mol
The structure features a sulfonyl group attached to a dihydroimidazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and antiviral agent.
Antimicrobial Activity
Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. The sulfonyl group enhances the compound's interaction with microbial targets. A study demonstrated that derivatives of imidazole can inhibit bacterial growth effectively, suggesting that this compound may share similar properties.
Anticancer Properties
Imidazole derivatives have been studied for their anticancer potential. For instance, certain imidazole compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A case study involving related compounds indicated that modifications to the imidazole structure could lead to enhanced cytotoxicity against cancer cells.
Antiviral Activity
Imidazole derivatives have also been investigated for their antiviral properties. Specifically, they have shown inhibition against viruses such as HIV and others through mechanisms involving the inhibition of viral replication processes. For example, studies on related compounds revealed effective inhibition of viral enzymes critical for replication.
Case Studies and Research Findings
The biological activity of this compound is attributed to:
- Enzyme Inhibition : The sulfonyl group may interact with enzymatic targets, inhibiting their activity.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial disruption.
Q & A
Q. What are the recommended synthetic routes for 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Core imidazole formation : A base-promoted cyclization of amidines or ketones under transition-metal-free conditions is effective for constructing the 4,5-dihydro-1H-imidazole core .
Sulfonylation : Introduce the (5-ethoxy-2,4-dimethylphenyl)sulfonyl group via nucleophilic substitution using sulfonyl chlorides. Control temperature (0–5°C) and use anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
Phenyl group incorporation : Employ Ullmann coupling or Suzuki-Miyaura reactions for aryl group attachment, using palladium catalysts and ligands like XPhos .
Q. Optimization Table :
| Step | Key Parameters | Yield Range |
|---|---|---|
| Cyclization | Base (KOH/EtOH), reflux, 8–12 hrs | 65–75% |
| Sulfonylation | Anhydrous DCM, 0–5°C, 4Å molecular sieves | 70–85% |
| Aryl coupling | Pd(OAc)₂/XPhos, 80°C, 24 hrs | 60–70% |
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol). The ethoxy and sulfonyl groups enhance aqueous solubility compared to non-polar imidazole analogs .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The sulfonyl group improves hydrolytic stability, but photodegradation may occur under UV light (λ > 300 nm) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s bioactivity and binding modes?
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. The sulfonyl group’s electron-withdrawing nature may influence hydrogen bonding with catalytic residues .
- QSAR Modeling : Train models on imidazole derivatives with known IC₅₀ values. Key descriptors include logP (predictive of membrane permeability) and polar surface area (solubility) .
Case Study :
A QSAR model for imidazole-based inhibitors achieved R² = 0.89 by incorporating electrostatic potential maps of the sulfonyl group .
Q. How can structural contradictions in crystallographic data (e.g., bond lengths vs. computational predictions) be resolved?
- Multi-Technique Validation :
- X-ray Crystallography : Resolve single-crystal structures (R factor < 0.05) to confirm bond lengths and angles .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. Discrepancies > 0.05 Å suggest crystal packing effects or solvent interactions .
- NMR Analysis : Use 2D NOESY to validate conformational preferences in solution .
Example :
In 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, X-ray data showed a C–N bond length of 1.34 Å vs. DFT-predicted 1.32 Å, attributed to crystal lattice stabilization .
Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) in imidazole derivatives?
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, phenyl hydrophobic pocket) using Schrödinger’s Phase .
- Analog Synthesis : Prepare derivatives with modifications (e.g., replacing ethoxy with methoxy or varying substituents on the phenyl ring). Test against biological targets (e.g., kinases, GPCRs) .
Q. SAR Insights :
Q. How can researchers address discrepancies in biological assay data (e.g., conflicting IC₅₀ values across studies)?
- Standardized Protocols :
- Dose-Response Curves : Use 10-point dilution series (0.1 nM–100 µM) in triplicate.
- Control Normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-assay variability .
- Meta-Analysis : Pool data from ≥3 independent studies. Apply ANOVA to identify outliers (p < 0.05) .
Example :
A meta-analysis of imidazole-based COX-2 inhibitors resolved IC₅₀ discrepancies (5–50 nM) by identifying temperature-dependent enzyme inactivation as a confounding factor .
Data Contradiction Analysis
Q. Why do solubility predictions (logS) from computational models conflict with experimental data?
Q. How to resolve inconsistencies in NMR spectra (e.g., unexpected splitting patterns)?
- Dynamic Effects : Conformational exchange (e.g., ring puckering in 4,5-dihydroimidazole) causes signal broadening. Use variable-temperature NMR (VT-NMR) to identify slow exchange regimes .
- Impurity Analysis : LC-MS/MS can detect oxidation byproducts (e.g., sulfone derivatives) that complicate spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
